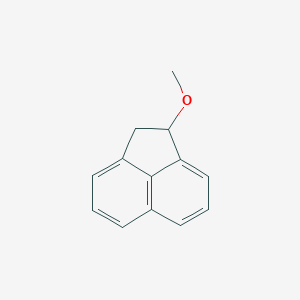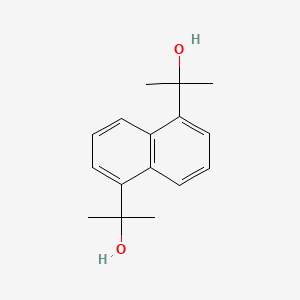
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a chlorophenyl-substituted thiourea with an appropriate aldehyde or ketone in the presence of a base might yield the desired thiadiazine derivative. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thiadiazine derivatives.
Scientific Research Applications
2H-1,3,5-Thiadiazine-2-thione derivatives have been explored for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Potential antimicrobial, antifungal, and anticancer agents.
Medicine: Investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione derivatives depends on their specific application. For example, as antimicrobial agents, they might inhibit bacterial enzymes or disrupt cell membranes. As anticancer agents, they could interfere with cell division or induce apoptosis. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(phenyl)-5-(2-hydroxyethyl)-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(methyl)-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the m-chlorophenyl and 2-hydroxyethyl groups can impart unique characteristics compared to other similar compounds.
Properties
CAS No. |
23515-22-2 |
|---|---|
Molecular Formula |
C11H13ClN2OS2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H13ClN2OS2/c12-9-2-1-3-10(6-9)14-7-13(4-5-15)8-17-11(14)16/h1-3,6,15H,4-5,7-8H2 |
InChI Key |
UNBIMHCUKSBNLF-UHFFFAOYSA-N |
Canonical SMILES |
C1N(CSC(=S)N1C2=CC(=CC=C2)Cl)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


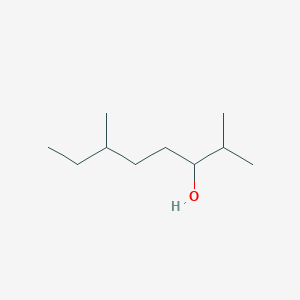

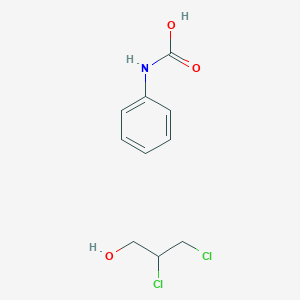
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
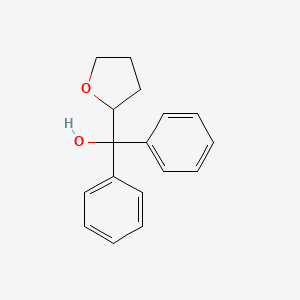
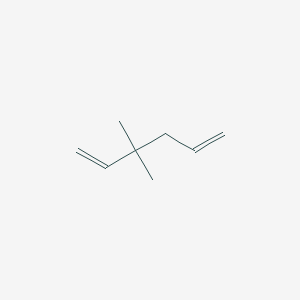
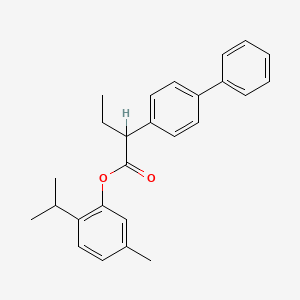
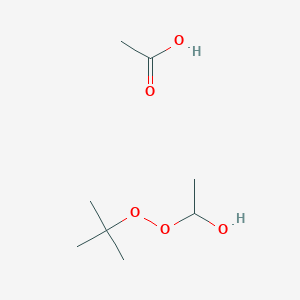
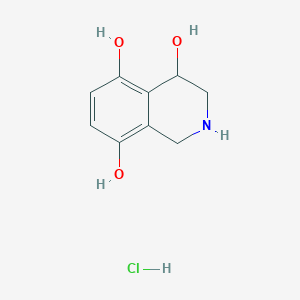

![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
